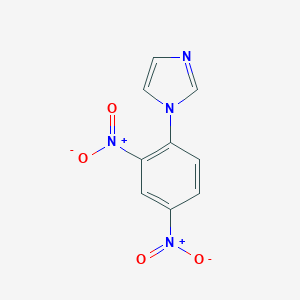

Imidazole, 1-(2,4-dinitrophenyl)-

Description

The exact mass of the compound Imidazole, 1-(2,4-dinitrophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Imidazole, 1-(2,4-dinitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazole, 1-(2,4-dinitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-12(15)7-1-2-8(9(5-7)13(16)17)11-4-3-10-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUTWQBMJHOFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163040 | |

| Record name | Imidazole, 1-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14545-01-8 | |

| Record name | 1-(2,4-Dinitrophenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC226251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 1-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-Dinitrophenyl)imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GSF96KWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Dinitrophenyl Compounds and N Heterocyclic Chemistry

The study of 1-(2,4-dinitrophenyl)imidazole is deeply rooted in the chemistry of both dinitrophenyl compounds and N-heterocyclic structures. The 2,4-dinitrophenyl (DNP) group is a well-known electron-withdrawing moiety that significantly influences the electronic properties of the molecule it is attached to. This characteristic is central to its utility in various chemical reactions and analytical methods. For instance, 1-fluoro-2,4-dinitrobenzene (B121222) readily reacts with a variety of NH-heteroaromatic compounds, including imidazole (B134444), to form N-2,4-dinitrophenyl derivatives. publish.csiro.au This reactivity has been a cornerstone for the synthesis and study of these compounds.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules and a versatile ligand in coordination chemistry. journalijcar.orgmdpi.com The fusion of the DNP group with the imidazole ring in 1-(2,4-dinitrophenyl)imidazole creates a molecule with distinct electronic and steric properties. Research has shown that the DNP substituent can markedly decrease the σ-donating ability and increase the π-accepting ability of N-heterocyclic carbenes (NHCs) derived from it. acs.orgelsevierpure.com This modulation of electronic properties is a key area of investigation, as it opens up possibilities for tailoring the reactivity and catalytic activity of metal complexes bearing these ligands.

The synthesis of derivatives of 1-(2,4-dinitrophenyl)imidazole is an active area of research. For example, treatment of 1-(2,4-dinitrophenyl)-1H-imidazole with reagents like 1-bromo-2,4-dinitrobenzene (B145926) or methyl triflate leads to the formation of imidazolium (B1220033) salts. acs.orgelsevierpure.com These salts are precursors to N-heterocyclic carbenes, which are important ligands in organometallic chemistry. The study of these reactions and the characterization of the resulting products provide valuable insights into the reactivity of the parent compound.

Significance of the Imidazole Moiety in Academic Research

The imidazole (B134444) moiety is a cornerstone of academic and industrial research, primarily due to its prevalence in biologically active compounds and its versatile role in medicinal chemistry. nih.govnih.govresearchgate.net It is a planar, five-membered ring with the molecular formula C₃H₄N₂ and exhibits amphoteric properties. journalijcar.org This simple heterocycle is a fundamental component of many natural products, including the amino acid histidine, and is present in numerous FDA-approved drugs. nih.gov

The significance of the imidazole ring stems from its unique structural and electronic features. It can participate in hydrogen bonding, act as a ligand for metal ions, and serve as a scaffold for the construction of more complex molecules. nih.gov These properties have led to the development of a vast array of imidazole derivatives with a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. journalijcar.orgresearchgate.netresearchgate.net

In the context of 1-(2,4-dinitrophenyl)imidazole, the imidazole ring serves as the core structure to which the dinitrophenyl group is attached. The inherent properties of the imidazole ring, combined with the strong electron-withdrawing nature of the dinitrophenyl substituent, create a molecule with unique reactivity and potential for further functionalization. Researchers are actively exploring the synthesis of various derivatives by modifying the imidazole ring, aiming to develop new compounds with tailored properties for specific applications. researchgate.net

Current and Emerging Research Frontiers for 1 2,4 Dinitrophenyl Imidazole

N-Dinitrophenylation Strategies

The introduction of the 2,4-dinitrophenyl group onto the imidazole nitrogen is a primary approach for the synthesis of the target compound. This can be achieved through direct substitution reactions or by employing electrophilic aminating agents.

Direct Nucleophilic Aromatic Substitution on Imidazole Ring

A prevalent method for the synthesis of 1-(2,4-dinitrophenyl)imidazole involves the direct nucleophilic aromatic substitution (SNAr) reaction between imidazole and a suitable 2,4-dinitro-substituted benzene derivative. The most common substrate for this reaction is 1-chloro-2,4-dinitrobenzene. rsc.orgrsc.org The electron-withdrawing nature of the two nitro groups activates the aryl ring towards nucleophilic attack by the imidazole nitrogen.

The reaction is typically carried out in aprotic solvents. rsc.org Studies have shown that in solvents like dimethyl sulfoxide (B87167), the reaction between imidazole and 1-chloro- or 1-fluoro-2,4-dinitrobenzene (B121222) is not catalyzed by imidazole itself. rsc.org However, in benzene, the reaction of imidazole with 1-chloro-2,4-dinitrobenzene is significantly catalyzed by the nucleophile (imidazole). rsc.org The mechanism is generally understood to proceed through an addition-elimination pathway involving a Meisenheimer-like intermediate. rsc.orgnih.gov

| Reactants | Solvent | Catalyst | Key Findings |

| Imidazole and 1-chloro-2,4-dinitrobenzene | Benzene | Imidazole | Strong catalysis by the nucleophile. rsc.org |

| Imidazole and 1-fluoro-2,4-dinitrobenzene | Benzene | - | Third-order kinetics at low imidazole concentration. rsc.org |

| Imidazole and 1-chloro-2,4-dinitrobenzene | Dimethyl sulfoxide | - | No catalysis by imidazole observed. rsc.org |

| Imidazole and 1-bromo-2,4-dinitrobenzene (B145926) | Acetonitrile | - | No catalysis by the nucleophile observed. rsc.org |

Electrophilic Amination Approaches Incorporating the 2,4-Dinitrophenyl Moiety

While less common for the direct synthesis of 1-(2,4-dinitrophenyl)imidazole itself, electrophilic amination strategies represent a potential route for forming N-aryl bonds. These methods typically involve reagents that act as electrophilic sources of an amino group. One such reagent is O-(2,4-dinitrophenyl)hydroxylamine. In this approach, the nitrogen atom of the hydroxylamine derivative is electron-deficient and thus susceptible to nucleophilic attack. While specific examples of its direct reaction with imidazole to form 1-(2,4-dinitrophenyl)imidazole are not extensively documented in the provided results, the principle of electrophilic amination is a valid synthetic strategy. nih.gov These reactions often proceed through the attack of a nucleophile onto the electrophilic nitrogen center. nih.gov

Cyclization and Condensation Reactions for Dinitrophenyl-Substituted Imidazole Formation

An alternative to direct N-arylation is the construction of the imidazole ring itself with a pre-attached dinitrophenyl group on one of the precursors.

Methods Involving 2,4-Dinitrophenylhydrazine (B122626)

2,4-Dinitrophenylhydrazine (DNPH) is a well-known reagent, primarily used for the characterization of aldehydes and ketones through the formation of their corresponding 2,4-dinitrophenylhydrazones. bris.ac.ukwikipedia.orgrroij.com This reactivity can be harnessed to synthesize dinitrophenyl-substituted imidazole derivatives. The synthesis of hydrazones from (2,4-dinitrophenyl)hydrazine involves the condensation with a carbonyl compound, forming an imine bond. researchgate.net While the direct synthesis of 1-(2,4-dinitrophenyl)imidazole from DNPH is not explicitly detailed, the formation of related heterocyclic structures is conceivable. For instance, the reaction of DNPH with a suitable three-carbon carbonyl-containing synthon could potentially lead to a cyclization event forming a dinitrophenyl-substituted pyrazole or a related heterocycle, which could then be transformed into an imidazole derivative.

The synthesis of 2,4-dinitrophenylhydrazine itself typically starts from 1-chloro-2,4-dinitrobenzene, which is reacted with hydrazine. rroij.com The strong electron-withdrawing effect of the two nitro groups facilitates the displacement of the chloride by the nucleophilic hydrazine. rroij.com

Multi-component Reactions Leading to Imidazole Ring Closure with Dinitrophenyl Attachment

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted imidazoles. nih.govnih.govresearchgate.net These reactions involve the one-pot combination of three or more reactants to form a product that incorporates most of the atoms of the starting materials. youtube.com While the direct synthesis of 1-(2,4-dinitrophenyl)imidazole via an MCR is not explicitly described, MCRs are widely used to produce a variety of substituted imidazoles. rsc.orgnih.govsciepub.com For instance, the reaction of an aldehyde, an amine, and an isocyanide can yield highly substituted 2-imidazolines, which can be subsequently oxidized to imidazoles. nih.gov To generate a dinitrophenyl-substituted imidazole, one of the starting components would need to carry the 2,4-dinitrophenyl moiety. For example, a 2,4-dinitrophenyl-substituted aldehyde or amine could be employed in a suitable MCR protocol.

Novel and Sustainable Synthetic Routes for Dinitrophenyl Imidazole Derivatives

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of imidazole synthesis, several green strategies have been reported. These include the use of deep eutectic solvents (DESs) as recyclable reaction media and catalysts. nih.gov For example, a ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully used for the one-pot, multicomponent synthesis of tri- and tetra-substituted imidazoles with good to excellent yields and high purity. nih.gov Another approach involves the use of reusable catalysts, such as silica sulfuric acid, for the synthesis of trisubstituted imidazoles under solvent-free conditions. researchgate.net The development of sustainable routes for imidazolium (B1220033) building blocks from biomass molecules has also been explored. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Dinitrophenyl Group

The 2,4-dinitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the two nitro groups positioned ortho and para to the leaving group (in this case, the imidazole ring). wikipedia.orgmasterorganicchemistry.com This activation facilitates the attack of nucleophiles on the aromatic ring. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may proceed through concerted mechanisms. nih.govstrath.ac.uk

The reactions of 1-(2,4-dinitrophenyl)imidazole with nitrogen-centered nucleophiles like piperidine (B6355638) and n-butylamine are classic examples of SNAr. The nucleophile attacks the C1 carbon of the dinitrophenyl ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub This intermediate is stabilized by the resonance delocalization of the negative charge onto the nitro groups. wikipedia.orgmasterorganicchemistry.com The subsequent departure of the imidazole ring as a leaving group restores the aromaticity of the phenyl ring, yielding the final substitution product.

Recent research has explored the possibility of concerted (cSNAr) mechanisms, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step. strath.ac.ukspringernature.com Computational studies and kinetic isotope effect (KIE) measurements have provided evidence that some SNAr reactions, particularly those involving less stabilized intermediates or good leaving groups, may follow a concerted pathway. nih.gov For instance, studies on similar systems have shown that while reactions with strongly electron-withdrawing substituents and poor leaving groups tend to be stepwise, those with less stabilizing groups or better leaving groups are more likely to be concerted. nih.gov The reaction of 1-(2,4-dinitrophenyl)imidazole with amines is a valuable system for investigating this mechanistic dichotomy.

In some cases, the reaction can be catalyzed by a second molecule of the amine nucleophile, which can act as a general base to facilitate the removal of a proton from the attacking nucleophile in the transition state. nih.gov However, for reactions of similar substrates like 1-fluoro-2,4-dinitrobenzene with primary amines in water, it has been observed that general-base catalysis by a second amine molecule is absent, suggesting a stepwise mechanism where the leaving group expulsion is not the rate-determining step. researchgate.net

The table below summarizes the general mechanistic steps for the SNAr reaction of 1-(2,4-dinitrophenyl)imidazole with a generic amine nucleophile (R-NH₂).

| Step | Description | Intermediate/Transition State |

| 1. Nucleophilic Attack | The amine nucleophile attacks the C1 carbon of the dinitrophenyl ring. | Meisenheimer Complex |

| 2. Leaving Group Departure | The imidazole ring departs, and the aromaticity of the phenyl ring is restored. | Product Formation |

Kinetic studies of the SNAr reactions of 1-(2,4-dinitrophenyl)imidazole provide crucial insights into the reaction mechanism. The reactions typically follow second-order kinetics, being first order in both the substrate and the nucleophile. mdpi.com The rate law can be expressed as:

Rate = k[1-(2,4-dinitrophenyl)imidazole][Nucleophile]

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the rate constant. A negative entropy of activation is often observed, which is consistent with a highly organized transition state, a characteristic of both stepwise and concerted SNAr mechanisms. nih.gov For example, the reaction of indole (B1671886) with 4-fluorobenzonitrile, a related SNAr reaction, exhibited a ΔS‡ of -44(1) e.u., indicating a highly ordered transition state. nih.gov

Solvent effects play a significant role in SNAr reactions. The rate of reaction is generally enhanced in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile, which can solvate the charged Meisenheimer intermediate and the transition state leading to it, thereby lowering the activation energy. rsc.org In some cases, the reaction mechanism can be influenced by the solvent. For instance, the reaction of imidazole with 1-chloro- and 1-fluoro-2,4-dinitrobenzenes in DMSO is not catalyzed by imidazole, whereas in benzene, the reaction is strongly catalyzed by the nucleophile. rsc.org

The following table presents hypothetical kinetic data for the reaction of 1-(2,4-dinitrophenyl)imidazole with piperidine in different solvents to illustrate the solvent effect.

| Solvent | Relative Rate Constant (k_rel) |

| Benzene | 1 |

| Acetonitrile | 50 |

| Dimethyl Sulfoxide (DMSO) | 200 |

The reactivity of the dinitrophenyl ring is highly sensitive to the nature and position of substituents. Additional electron-withdrawing groups on the dinitrophenyl ring would further increase the rate of nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com Conversely, electron-donating groups would decrease the reaction rate. The position of the substituents is also critical; electron-withdrawing groups at the ortho and para positions to the leaving group have the most significant activating effect due to their ability to delocalize the negative charge through resonance. masterorganicchemistry.com

Substituents on the imidazole moiety can also influence the SNAr reactivity, primarily by affecting the leaving group ability of the imidazole. Electron-withdrawing substituents on the imidazole ring would make it a better leaving group, thus increasing the rate of the substitution reaction. Conversely, electron-donating groups would decrease its leaving group ability and slow down the reaction.

Nucleophilic Reactivity of the Imidazole Ring in 1-(2,4-Dinitrophenyl)imidazole

While the dinitrophenyl group is electrophilic, the imidazole ring in 1-(2,4-dinitrophenyl)imidazole can exhibit nucleophilic character, particularly the N3 nitrogen atom which has a lone pair of electrons. researchgate.net This dual reactivity is a key feature of this molecule.

Imidazole and its derivatives are well-known catalysts for the hydrolysis of esters and other acyl transfer reactions. psu.eduyoutube.comnih.gov The catalytic mechanism can involve nucleophilic catalysis, where the imidazole attacks the carbonyl carbon of the ester to form a reactive acyl-imidazolium intermediate. This intermediate is then more susceptible to hydrolysis by water than the original ester. In the context of 1-(2,4-dinitrophenyl)imidazole, the electron-withdrawing dinitrophenyl group significantly reduces the nucleophilicity of the imidazole ring, making it a much less effective catalyst compared to unsubstituted imidazole.

However, the imidazole moiety can still participate as a nucleophile in certain reactions. For instance, in the decomposition of bis(2,4-dinitrophenyl) oxalate (B1200264), imidazole acts as a nucleophile, leading to the formation of 1,1'-oxalyldiimidazole. nih.govsigmaaldrich.com A study on the acyl transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with various nucleophiles showed that the reaction proceeds through a stepwise mechanism, with the rate-determining step depending on the basicity of the nucleophile relative to the leaving group. mdpi.com

The table below outlines the general steps in imidazole-catalyzed ester hydrolysis.

| Step | Description | Intermediate |

| 1. Nucleophilic Attack | The imidazole nitrogen attacks the carbonyl carbon of the ester. | Acyl-imidazolium intermediate |

| 2. Hydrolysis | The acyl-imidazolium intermediate is attacked by water. | Tetrahedral intermediate |

| 3. Catalyst Regeneration | The imidazole catalyst is regenerated, and the carboxylic acid is formed. | - |

The nucleophilic nitrogen of the imidazole ring in 1-(2,4-dinitrophenyl)imidazole can interact with various electrophilic centers in more complex chemical and biological systems. nih.gov While the dinitrophenyl group deactivates the imidazole, it can still react with highly reactive electrophiles or "super-electrophiles". researchgate.net For example, studies on the reaction of 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide with alkoxides show that nucleophilic attack can occur at different electrophilic sites within the molecule. researchgate.net

In biological contexts, the imidazole side chain of histidine residues in proteins is a common nucleophile. nih.gov While 1-(2,4-dinitrophenyl)imidazole itself is not a natural biological molecule, its reactivity patterns can provide insights into the interactions of substituted imidazoles with biological electrophiles. The balance between the electrophilic character of the dinitrophenyl ring and the nucleophilic character of the imidazole ring makes it an interesting probe for studying complex reaction pathways. researchgate.net

Leaving Group Capacity of the 1-(2,4-Dinitrophenyl)imidazole Moiety

The 1-(2,4-dinitrophenyl)imidazole moiety has been identified as a moderately effective leaving group in the context of nucleophilic aromatic substitution reactions. acs.org The reactivity of the C-N bond, which connects the imidazole ring to the dinitrophenyl group, allows for the displacement of the imidazole by a variety of nucleophiles. This characteristic is attributed to the electron-withdrawing nature of the 2,4-dinitrophenyl group, which polarizes the C-N bond and stabilizes the subsequent intermediate.

Kinetic investigations have provided quantitative insights into the leaving group ability of the 1-(2,4-dinitrophenyl)imidazole group. A notable study focused on the reactions of 1-(2,4-dinitrophenyl)imidazole with piperidine and n-butylamine in an aqueous solution. acs.org These reactions result in the formation of N-(2,4-dinitrophenyl)piperidine and N-(n-butyl)-2,4-dinitroaniline, respectively, through the displacement of the imidazole group.

The reaction with piperidine demonstrates catalysis by both hydroxide (B78521) ions and the amine itself. This suggests a mechanism where the deprotonation of the zwitterionic intermediate is the rate-limiting step, followed by the spontaneous departure of the imidazole leaving group. acs.org In contrast, the reaction with n-butylamine shows only weak catalysis by hydroxide ions. acs.org

It is important to note that the aminolysis of 1-(2,4-dinitrophenyl)imidazole is often in competition with its hydrolysis, where water acts as the nucleophile. acs.org The relative rates of these competing reactions are dependent on the specific nucleophile and the reaction conditions. For instance, in the reaction with piperidine, hydrolysis of the substrate is a significant competing reaction. acs.org

The leaving group ability of imidazole in a similar system, N-(2,4,6-trinitrophenyl)imidazole, has also been investigated. Studies on its reaction with n-butylamine revealed a pH-dependent mechanism, suggesting that the departure of the leaving group can be catalyzed by acid. researchgate.net This provides further evidence for the role of reaction conditions in modulating the efficacy of imidazole as a leaving group.

The following table presents the pseudo-first-order rate constants for the hydrolysis of 1-(2,4-dinitrophenyl)imidazole in the presence of piperidine at a constant pH.

Table 1: Pseudo-First-Order Rate Constants for the Hydrolysis of 1-(2,4-Dinitrophenyl)imidazole in the Presence of Piperidine at 25 °C and pH 11.4 acs.org

| [Piperidine] (M) | k_obsd (s⁻¹) |

|---|---|

| 0.049 | 0.000104 |

| 0.098 | 0.000133 |

| 0.196 | 0.000184 |

| 0.294 | 0.000227 |

| 0.392 | 0.000270 |

Table 2: Compound Names

| Compound Name |

|---|

| 1-(2,4-Dinitrophenyl)imidazole |

| Piperidine |

| n-Butylamine |

| N-(2,4-Dinitrophenyl)piperidine |

| N-(n-Butyl)-2,4-dinitroaniline |

High Resolution Spectroscopic and Analytical Characterization Techniques for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Assignmentsnih.govipb.ptncats.io

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-(2,4-dinitrophenyl)imidazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of the molecule and deduce how different atoms are connected. The chemical shifts, signal multiplicities, and coupling constants in NMR spectra provide a wealth of information about the electronic environment of each atom, which is crucial for confirming the structure and for studying reaction mechanisms. ipb.pt

Proton NMR (¹H NMR) is particularly powerful for tracking the progress of reactions that form or consume 1-(2,4-dinitrophenyl)imidazole. The spectrum provides a unique fingerprint of the molecule's hydrogen atoms.

In a typical ¹H NMR spectrum of 1-(2,4-dinitrophenyl)imidazole, distinct signals are expected for the protons on the imidazole (B134444) ring and the dinitrophenyl ring. The protons on the imidazole ring (at positions 2, 4, and 5) typically appear as singlets or doublets. researchgate.net The protons on the dinitrophenyl group would present a more complex pattern, usually an ABX system, due to their different chemical environments and spin-spin coupling.

By monitoring the appearance or disappearance of these specific signals over time, researchers can follow the reaction kinetics. For instance, in a nucleophilic aromatic substitution reaction to form the title compound, one could observe the diminishing signals of the starting materials (e.g., imidazole and 1-fluoro-2,4-dinitrobenzene) and the concurrent emergence of the characteristic peaks for 1-(2,4-dinitrophenyl)imidazole. This allows for the identification of reaction intermediates and the determination of rate-determining steps, thereby elucidating the reaction pathway. Dynamic NMR studies on related imidazole derivatives have shown that proton exchange and tautomerism can be investigated by analyzing changes in the NMR spectra under different conditions, such as concentration or temperature. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for 1-(2,4-dinitrophenyl)imidazole This table presents predicted chemical shifts based on the analysis of parent imidazole and related substituted nitroaromatic compounds.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Imidazole H-2 | ~8.0 - 8.5 | Singlet (s) | Expected to be downfield due to the electron-withdrawing effect of the adjacent nitrogen and the dinitrophenyl ring. |

| Imidazole H-4/H-5 | ~7.2 - 7.8 | Doublet (d) / Doublet (d) | These protons are distinct and will couple with each other. |

| Dinitrophenyl H-3 | ~8.8 - 9.1 | Doublet (d) | Ortho to two nitro groups, highly deshielded. |

| Dinitrophenyl H-5 | ~8.4 - 8.7 | Doublet of Doublets (dd) | Couples to both H-3 and H-6. |

| Dinitrophenyl H-6 | ~7.9 - 8.2 | Doublet (d) | Ortho to the imidazole substituent. |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of 1-(2,4-dinitrophenyl)imidazole. Although less sensitive than ¹H NMR, it offers a wider range of chemical shifts, making it excellent for distinguishing between different carbon atoms in complex molecules. nih.gov

The ¹³C NMR spectrum of 1-(2,4-dinitrophenyl)imidazole is expected to show nine distinct signals, one for each carbon atom in the molecule, confirming its molecular formula of C₉H₆N₄O₄. nih.gov The carbons of the imidazole ring have characteristic chemical shifts, which are influenced by the attachment of the electron-withdrawing dinitrophenyl group. ipb.ptchemicalbook.com Similarly, the six carbons of the dinitrophenyl ring will have their resonances spread out, with the carbons bearing the nitro groups (C-2 and C-4) being significantly downfield.

In mechanistic studies, ¹³C NMR is invaluable for identifying intermediates and final products. For example, in reactions where the imidazole ring is synthesized or modified, the changes in the carbon chemical shifts can confirm the formation of the desired heterocyclic structure. The identity of 1,1'-oxalyldiimidazole, a product from the reaction of imidazole with certain oxalates, was confirmed using ¹³C NMR. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for 1-(2,4-dinitrophenyl)imidazole This table presents predicted chemical shifts based on general values for imidazole and dinitrophenyl moieties.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Imidazole C-2 | ~135 - 140 | Most downfield imidazole carbon. |

| Imidazole C-4 | ~125 - 130 | Intermediate chemical shift. |

| Imidazole C-5 | ~115 - 120 | Most upfield imidazole carbon. |

| Dinitrophenyl C-1 (attached to Imidazole) | ~145 - 150 | Ipso-carbon, shifted by N-attachment. |

| Dinitrophenyl C-2, C-4 (attached to NO₂) | ~140 - 148 | Ipso-carbons, shifted downfield by nitro groups. |

| Dinitrophenyl C-3, C-5, C-6 | ~120 - 130 | Aromatic CH carbons. |

Mass Spectrometry for Identification of Reaction Intermediates and Productsresearchgate.netresearchgate.netnih.govual.es

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of 1-(2,4-dinitrophenyl)imidazole and for identifying its structure through fragmentation analysis. The exact molecular weight of the compound is 234.17 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₆N₄O₄) with high accuracy.

When the ionized molecule passes through the mass spectrometer, it can break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments helps to piece together the original structure. For 1-(2,4-dinitrophenyl)imidazole, expected fragmentation pathways include:

Loss of nitro groups: The loss of one or two nitro groups (NO₂, 46 Da) is a common fragmentation for nitroaromatic compounds.

Cleavage of the C-N bond: The bond between the dinitrophenyl ring and the imidazole ring can break, leading to fragments corresponding to the imidazole cation (m/z 67) and the dinitrophenyl radical or cation.

This technique is crucial for identifying reaction products and transient intermediates in a complex reaction mixture, often by coupling the mass spectrometer with a separation technique like liquid chromatography (LC-MS). ual.es

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Product Analysisresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light. The 2,4-dinitrophenyl group is a strong chromophore due to its extended system of conjugated π-electrons and the presence of nitro groups.

Therefore, 1-(2,4-dinitrophenyl)imidazole is expected to exhibit strong absorbance bands in the UV region. The position (λmax) and intensity of these bands are characteristic of the compound's electronic structure. UV-Vis spectroscopy is an excellent tool for monitoring the progress of a reaction in real-time. For example, in the synthesis of 1-(2,4-dinitrophenyl)imidazole, the formation of the product can be tracked by measuring the increase in absorbance at its specific λmax. This method was employed to study the kinetics of imidazole-catalyzed decomposition of bis(2,4-dinitrophenyl) oxalate (B1200264) by monitoring absorbance changes. nih.gov

Infrared (IR) Spectroscopy for Characterization of Functional Groups in Reaction Productsrsc.orgresearchgate.netrsc.orgnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies. The resulting IR spectrum is a unique fingerprint of the molecule's functional groups. nih.gov

For 1-(2,4-dinitrophenyl)imidazole, the IR spectrum would confirm the successful synthesis of the product by showing characteristic absorption bands for its key structural features.

Table 3: Predicted IR Absorption Bands for 1-(2,4-dinitrophenyl)imidazole This table presents the expected vibrational frequencies for the key functional groups.

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Ring Stretching |

| Nitro (N-O) | 1500 - 1570 and 1300 - 1370 | Asymmetric and Symmetric Stretching |

| C-N (Aryl-N) | 1250 - 1350 | Stretching |

| Imidazole Ring | ~1400 - 1550 | C=N and C=C Stretching |

The presence of strong bands for the nitro groups, combined with the absorptions for the aromatic rings, provides conclusive evidence for the structure of 1-(2,4-dinitrophenyl)imidazole.

Quantum Chemical and Computational Studies of 1 2,4 Dinitrophenyl Imidazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy. For 1-(2,4-dinitrophenyl)imidazole, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine its optimized geometry and various electronic properties that govern its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to interact with other chemical species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests higher reactivity.

For an imidazole (B134444) derivative, DFT calculations have determined the following energy values: irjweb.com

| Orbital | Energy (eV) |

| EHOMO | 6.2967 |

| ELUMO | 1.8096 |

| ΔE (Gap) | 4.4871 |

The significant HOMO-LUMO energy gap of 4.4871 eV for this imidazole derivative indicates a high degree of stability. irjweb.com This large gap also suggests that intramolecular charge transfer (ICT) is a significant electronic feature of the molecule. irjweb.com The excitation of an electron from the HOMO to the LUMO corresponds to the primary electronic transition and is fundamental to the molecule's bioactivity. irjweb.com The distribution of these orbitals provides insight into the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO), highlighting the pathways for charge transfer.

To visualize and quantify the reactive behavior of 1-(2,4-dinitrophenyl)imidazole, Molecular Electrostatic Potential (MEP) and Fukui function analyses are employed. These methods provide a detailed map of the charge distribution and identify the most probable sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution around a molecule, offering a visual guide to its reactive sites. The MEP is calculated from the total electron density and is mapped onto the molecular surface. Different colors on the MEP surface represent different potential values. Typically, regions of negative electrostatic potential (colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential. For 1-(2,4-dinitrophenyl)imidazole, the nitro groups, being strongly electron-withdrawing, would be expected to create significant regions of negative potential, while the hydrogen atoms of the imidazole ring would likely exhibit positive potential.

The Fukui function , f(r), is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It helps to pinpoint the most reactive atoms within a molecule. scielo.org.mx The condensed Fukui function provides values for individual atoms, indicating their propensity for different types of reactions:

f+ : for nucleophilic attack (measures the reactivity of a site towards an electron donor).

f- : for electrophilic attack (measures the reactivity of a site towards an electron acceptor).

f0 : for radical attack.

By calculating these values for each atom in 1-(2,4-dinitrophenyl)imidazole, one can predict that the electron-deficient carbon atoms of the dinitrophenyl ring attached to the nitro groups are likely to be the primary sites for nucleophilic attack. Conversely, the nitrogen atoms of the imidazole ring would be expected to be susceptible to electrophilic attack.

Potential Energy Surface (PES) Mapping and Transition State Calculations for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. wikipedia.org For a chemical reaction, the PES provides a theoretical landscape that maps the energy changes as reactants are converted into products. libretexts.orglibretexts.org The lowest energy path on this surface is known as the reaction pathway or reaction coordinate.

Key features of a PES include:

Minima: These correspond to stable structures, such as reactants, products, and intermediates.

Saddle Points: These represent transition states, which are the highest energy points along the reaction pathway. libretexts.orglibretexts.org A transition state is a maximum along the reaction coordinate but a minimum in all other degrees of freedom.

By mapping the PES for a reaction involving 1-(2,4-dinitrophenyl)imidazole, such as its synthesis via nucleophilic aromatic substitution, computational chemists can identify the transition state structure and calculate the activation energy. researchgate.net This information is crucial for understanding the reaction mechanism and predicting reaction rates. Transition state calculations involve locating the saddle point on the PES and characterizing it by ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

For 1-(2,4-dinitrophenyl)imidazole, MD simulations can be used to explore its conformational landscape . This involves identifying the different spatial arrangements (conformers) the molecule can adopt and the energy barriers between them. By simulating the molecule over a period of time, researchers can observe conformational changes and determine the most stable and populated conformations. nih.gov

Furthermore, MD simulations are invaluable for studying solvent effects . The behavior of a molecule can be significantly influenced by its environment. researchgate.net By explicitly including solvent molecules in the simulation, it is possible to investigate:

The solvation structure around 1-(2,4-dinitrophenyl)imidazole.

The influence of the solvent on its conformational preferences.

Specific interactions, such as hydrogen bonding, between the solute and solvent molecules.

These simulations provide a more realistic picture of the molecule's behavior in solution, which is essential for understanding its reactivity and properties in a chemical or biological context. chemrxiv.org

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Reaction Outcomes

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. These models establish a correlation between a set of calculated molecular descriptors and an experimentally determined measure of reactivity, such as a reaction rate constant.

The development of a QSRR model for a series of compounds related to 1-(2,4-dinitrophenyl)imidazole would typically involve:

Data Set Compilation: Assembling a collection of molecules with known experimental reactivity data.

Descriptor Calculation: Using computational methods like DFT to calculate a variety of molecular descriptors for each molecule. These can include electronic descriptors (e.g., HOMO-LUMO energies, atomic charges), steric descriptors, and topological descriptors.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: Testing the predictive power of the model using an external set of compounds that were not used in the model's development.

Once a robust QSRR model is established, it can be used to predict the reactivity of new, unsynthesized derivatives of 1-(2,4-dinitrophenyl)imidazole, thereby guiding the design of molecules with desired reaction outcomes.

Advanced Applications in Organic Synthesis and Chemical Catalysis

Reagent in Synthetic Transformations: Enabling Unique Organic Reactions

The primary role of 1-(2,4-dinitrophenyl)imidazole as a reagent is in the protection of the imidazole (B134444) side chain of histidine during solid-phase peptide synthesis (SPPS). scholaris.ca The basicity of histidine's imidazole ring can cause undesirable side reactions and racemization during peptide chain elongation. scholaris.ca To prevent this, a protecting group is installed on the imidazole nitrogen. The 2,4-dinitrophenyl (Dnp) group serves this purpose effectively.

The use of Dnp as a protecting group for histidine is particularly relevant in complex synthetic strategies that may require the combined use of different protecting group schemes, such as Boc/Bzl and Fmoc/tBu strategies. scholaris.ca However, a significant characteristic of the Dnp group is its lability under the conditions typically used for removing the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). scholaris.ca

Research has demonstrated the cleavage of the Dnp group from histidine under these standard Fmoc deprotection conditions. In a study involving the synthesis of the pentapeptide Gly-His-Ala-Leu-Gly, it was found that treatment with 20% piperidine in DMF resulted in an 84% cleavage of the Dnp group from the histidine residue. scholaris.ca This finding is critical for synthetic planning. While it allows for Dnp removal under relatively mild, non-acidic conditions, it also means that the Dnp group is not orthogonal to the Fmoc/tBu strategy, a factor that chemists must consider when designing the synthesis of complex peptides containing histidine. scholaris.ca

| Application in Peptide Synthesis | Details | Significance | Reference |

| Protecting Group | The 2,4-dinitrophenyl (Dnp) group protects the imidazole side chain of histidine. | Prevents side reactions and racemization during peptide synthesis. scholaris.ca | scholaris.ca |

| Synthetic Strategy | Used in solid-phase peptide synthesis (SPPS), including combined Boc/Bzl and Fmoc/tBu strategies. | Its compatibility and cleavage conditions are crucial for multi-step syntheses. scholaris.ca | scholaris.ca |

| Cleavage Conditions | Can be cleaved by 20% piperidine in DMF, the standard condition for Fmoc removal. | This lack of orthogonality must be considered in synthetic design. A study showed 84% Dnp cleavage under these conditions. scholaris.ca | scholaris.ca |

Catalytic Roles of 1-(2,4-Dinitrophenyl)imidazole Derivatives

While 1-(2,4-dinitrophenyl)imidazole itself is primarily a reagent, its structural motif is central to the design of advanced catalysts. The electron-withdrawing dinitrophenyl group significantly influences the properties of the imidazole moiety, making derivatives effective in various catalytic applications.

Nucleophilic Catalysis in Specific Organic Reactions

The imidazole ring is a well-known nucleophilic catalyst, participating in reactions such as the hydrolysis of esters and the transfer of acyl groups. The catalytic cycle typically involves the nucleophilic attack of the imidazole nitrogen on an electrophilic center (e.g., a carbonyl carbon), forming a reactive intermediate (e.g., an acyl-imidazolium ion). This intermediate is then more susceptible to attack by the ultimate nucleophile (like water or an alcohol), regenerating the imidazole catalyst.

Derivatives featuring the 1-(2,4-dinitrophenyl)imidazole structure can be viewed as "pre-catalysts" or models for understanding nucleophilic catalysis. The dinitrophenyl group is an excellent leaving group. Kinetic studies of the reaction between N-(2,4-dinitrophenyl)imidazole and amines like piperidine and n-butylamine show that the imidazole is displaced by the attacking nucleophile. acs.org This highlights the lability of the C-N bond between the phenyl and imidazole rings.

In a catalytic context, a dinitrophenyl imidazole derivative can facilitate reactions by acting as an acyl group transfer agent. The mechanism involves the imidazole moiety acting as the initial nucleophile. The presence of the dinitrophenyl group enhances the electrophilicity of the molecule it is attached to, priming it for reaction. Bifunctional catalysts containing an imidazole moiety have been shown to be effective in phosphorylation of alcohols, demonstrating cooperative catalysis. rsc.org

| Catalytic Principle | Role of Dinitrophenyl Imidazole Moiety | Reaction Example | Reference |

| Acyl Group Transfer | The imidazole nitrogen acts as a nucleophile, forming a reactive acyl-imidazolium intermediate. | Hydrolysis of esters, phosphorylation of alcohols. rsc.orgmdpi.com | rsc.orgmdpi.com |

| Leaving Group Activation | The 2,4-dinitrophenyl group is strongly electron-withdrawing, making the attached imidazole an excellent leaving group. | Facilitates the regeneration of the imidazole catalyst in a catalytic cycle. acs.org | acs.org |

| Enhanced Reactivity | The dinitrophenyl group increases the electrophilicity of the substrate to which the imidazole catalyst will bind. | General nucleophilic substitution and acyl transfer reactions. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Development of Chromogenic Reagents for Analytical Chemistry

The strong chromophoric nature of the 2,4-dinitrophenyl group makes it a valuable component in reagents designed for analytical chemistry. nih.gov When 1-(2,4-dinitrophenyl)imidazole or a related derivative participates in a reaction, the release of a dinitrophenyl-containing species can be monitored spectrophotometrically to quantify the reaction progress or detect an analyte.

For instance, the reaction of 1-(2,4-dinitrophenyl)imidazole with amines results in the formation of a colored N-substituted 2,4-dinitroaniline (B165453) product, which can be detected and quantified. acs.org This principle is analogous to the use of 2,4-dinitrophenylhydrazine (B122626) to detect and quantify aldehydes and ketones. nih.gov

Furthermore, the compound can be used to create chromogenic substrates for enzyme assays. In a study of acyl transfer reactions, the cleavage of 2,4-dinitrophenyl furoates was monitored by measuring the absorbance of the released 2,4-dinitrophenolate (B1223059) anion at 426 nm. mdpi.com A similar strategy can be employed using a substrate where the dinitrophenyl group is attached to an imidazole, which is then released upon enzymatic or chemical cleavage.

A more advanced application lies in the development of fluorogenic assays. The Dnp group is an efficient quencher for certain fluorophores, such as 7-methoxycoumarin (B196161) (Mca). sigmaaldrich.com A substrate can be designed with both a fluorophore (like Mca) and a Dnp quenching group. In its intact state, the substrate shows little to no fluorescence due to FRET. When an enzyme cleaves the substrate and separates the two moieties, the fluorophore is no longer quenched and emits a strong fluorescent signal. This "turn-on" signal allows for highly sensitive detection of the analyte or enzyme activity.

| Analytical Application | Principle | Analyte/Process Detected | Reference |

| Chromogenic Detection | Release of a colored 2,4-dinitrophenyl derivative (e.g., 2,4-dinitrophenolate) is monitored by UV-Vis spectrophotometry. | Amines, acyl transfer reactions, enzyme activity. acs.orgmdpi.com | acs.orgmdpi.com |

| Fluorogenic Assays (FRET) | The Dnp group acts as a quencher for a nearby fluorophore. Cleavage of the substrate separates the quencher and fluorophore, restoring fluorescence. | Enzyme activity (e.g., proteases, hydrolases). sigmaaldrich.com | sigmaaldrich.com |

| Quantitative Analysis | The intensity of the color or fluorescence produced is proportional to the concentration of the analyte or the extent of the reaction. | Microgram quantities of various substances. nih.gov | nih.gov |

Mechanistic Research on Biological Interactions and Molecular Recognition

Elucidation of Molecular Binding Modes with Biological Macromolecules

The biological activity of imidazole (B134444) derivatives is intrinsically linked to their ability to bind to and modulate the function of essential macromolecules. Research in this area has unveiled specific interactions at the molecular level, providing a basis for their observed physiological effects.

A primary mechanism of action for many antifungal imidazole derivatives is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govnih.govmdpi.comdrugbank.com Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. mdpi.com The inhibition of CYP51 by azole compounds, including imidazoles, is a well-established principle in antifungal therapy. nih.govmdpi.comdrugbank.com

The inhibitory action arises from the coordination of the azole's nitrogen atom with the heme iron atom in the active site of the CYP51 enzyme. nih.gov This interaction prevents the enzyme from binding to its natural substrate, lanosterol, and carrying out the necessary demethylation step in ergosterol synthesis. nih.govwikipedia.org The stereochemical orientation of substituents on the imidazole ring can significantly influence the binding affinity and inhibitory potency. For instance, studies on related imidazole compounds have shown that specific enantiomers exhibit much stronger inhibition of sterol 14α-demethylase, highlighting the importance of a precise three-dimensional fit within the enzyme's active site for effective interaction. nih.gov The binding is further stabilized by various non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and amino acid residues lining the active site. nih.gov

Table 1: Key Data on Imidazole-based Inhibition of Sterol 14α-demethylase

| Parameter | Description | Reference |

| Target Enzyme | Sterol 14α-demethylase (CYP51) | nih.govnih.govmdpi.comdrugbank.com |

| Mechanism | Inhibition of ergosterol biosynthesis | nih.govnih.gov |

| Binding Site | Heme iron in the enzyme's active site | nih.gov |

| Key Interaction | Coordination of imidazole nitrogen with heme iron | nih.gov |

| Factors Influencing Potency | Stereochemistry of substituents, non-covalent interactions | nih.govnih.gov |

Interference with Bacterial Molecular Processes (e.g., DNA replication, cell wall synthesis)

Beyond their antifungal properties, certain imidazole derivatives have demonstrated antibacterial activity by interfering with fundamental bacterial processes. One such target is DNA replication. Some studies suggest that certain toxins can lead to DNA replication arrest. elifesciences.org While not directly implicating "Imidazole, 1-(2,4-dinitrophenyl)-", this highlights a potential mechanism for antibacterial action within the broader class of compounds that can damage DNA.

Another critical target for antibacterial agents is the bacterial cell wall, which is essential for maintaining cell integrity. youtube.com Some antibiotics function by inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall. youtube.com While specific studies on "Imidazole, 1-(2,4-dinitrophenyl)-" targeting cell wall synthesis are not prevalent, the general principle of inhibiting this pathway is a major focus in the development of new antibacterial drugs. youtube.com The antibacterial activity of various imidazole derivatives has been demonstrated against a range of bacteria, including both Gram-positive and Gram-negative strains. nih.govscirp.org The lipophilicity of these compounds, which can be modified by different substituents on the imidazole ring, plays a crucial role in their ability to penetrate bacterial membranes and exert their effects. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complex Formation

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules like "Imidazole, 1-(2,4-dinitrophenyl)-" and their biological targets at an atomic level. ajchem-a.comresearchgate.netscielo.br These techniques provide insights into the binding conformations, energies, and stability of ligand-receptor complexes, which are crucial for understanding the mechanism of action and for the rational design of more potent derivatives.

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. researchgate.netarabjchem.orgscilit.com For instance, in silico studies of various imidazole derivatives have been used to predict their binding modes with enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase, a target for antimicrobial agents. researchgate.netarabjchem.org These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the complex. researchgate.net

Molecular dynamics simulations take these static docked poses and simulate the movement of atoms in the complex over time, providing a more dynamic and realistic view of the interaction. ajchem-a.comscielo.brbohrium.comnih.gov MD simulations can be used to assess the stability of the ligand-receptor complex, calculate binding free energies, and analyze the conformational changes that occur upon ligand binding. ajchem-a.comscielo.br For example, MD simulations of imidazole derivatives have been used to study their interactions with various protein targets, providing insights into their potential mechanisms of action. scielo.brresearchgate.net

Table 2: Application of Computational Methods in Studying Imidazole Derivatives

| Computational Method | Application | Insights Gained | Reference |

| Molecular Docking | Predicting binding modes and affinities of imidazole derivatives with protein targets. | Identification of key interacting residues and potential inhibitory activity. | researchgate.netarabjchem.orgscilit.comnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of ligand-receptor complexes over time. | Understanding the conformational changes and binding free energies. | ajchem-a.comscielo.brbohrium.comnih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies in Mechanistic Contexts for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the key chemical features responsible for its biological effects.

For imidazole derivatives, SAR studies have provided valuable insights into the structural requirements for their antifungal and antibacterial activities. For example, the nature and position of substituents on the imidazole and phenyl rings can have a profound impact on their inhibitory potency against enzymes like 14α-demethylase. nih.gov The presence of specific halogen atoms or other functional groups can enhance binding affinity and, consequently, biological activity.

The lipophilicity of the molecule, often modulated by alkyl or aryl substituents, is another critical factor influencing its ability to cross cell membranes and reach its intracellular target. nih.gov SAR studies, often coupled with molecular modeling, help in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The overarching goal is to develop compounds that are highly effective against their intended targets while minimizing off-target effects.

Q & A

Q. What are the common synthetic routes for preparing 1-(2,4-dinitrophenyl)imidazole derivatives?

The synthesis of nitroaryl-substituted imidazoles typically involves condensation reactions between aromatic aldehydes, ammonium acetate, and appropriate nitriles or amines. For example, substituted imidazoles can be synthesized via a one-pot cyclocondensation under reflux conditions using acetic acid as a catalyst. Key intermediates like 2,4-dinitrophenyl derivatives may require nitro-group functionalization prior to coupling with the imidazole core. A study demonstrated the synthesis of structurally analogous compounds (e.g., 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole) using nitro-substituted benzaldehydes and ammonium acetate in ethanol . Optimized protocols often include purification via recrystallization or column chromatography to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-(2,4-dinitrophenyl)imidazole?

Structural elucidation relies on complementary techniques:

- FT-IR identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, nitro-group vibrations at ~1520 and ~1350 cm⁻¹) .

- UV-Vis spectroscopy reveals electronic transitions influenced by the nitroaryl substituent, with absorption maxima typically in the 250–400 nm range .

- NMR spectroscopy (¹H and ¹³C) resolves proton environments and carbon frameworks, though paramagnetic effects from nitro groups may complicate splitting patterns. Cross-validation with computational methods (e.g., DFT calculations) enhances accuracy in assignments .

Q. What theoretical frameworks guide the design of experiments involving nitroaryl-substituted imidazoles?

Experimental design should align with ontological considerations (e.g., defining the compound’s electronic and steric properties) and epistemological goals (e.g., understanding structure-activity relationships). A robust framework integrates:

- Retrosynthetic analysis to identify feasible pathways .

- Factorial design to optimize reaction variables (e.g., temperature, solvent, catalyst loading) .

- Quantum mechanical modeling to predict reactivity and electronic properties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 1-(2,4-dinitrophenyl)imidazole to improve yield and purity?

Systematic optimization involves:

- Design of Experiments (DoE): Use a fractional factorial design to screen critical variables (e.g., molar ratios, reaction time, catalyst type). For example, a 2³ factorial design could test temperature (60°C vs. 80°C), solvent (ethanol vs. DMF), and catalyst concentration (5% vs. 10% acetic acid) .

- Process Analytical Technology (PAT): Monitor reactions in real-time via in-situ FT-IR or Raman spectroscopy to track intermediate formation .

- Post-synthesis purification: Employ gradient elution in column chromatography or recrystallization with mixed solvents (e.g., ethanol/water) to isolate high-purity products .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when analyzing substituted imidazoles?

Contradictions often arise from overlapping signals or solvent effects. Mitigation strategies include:

- Multi-dimensional NMR: Use HSQC or HMBC to resolve ambiguous proton-carbon correlations .

- Isotopic labeling: Substitute deuterated solvents or synthesize isotopologues to simplify splitting patterns .

- Hybrid experimental-computational approaches: Compare experimental IR/NMR data with DFT-simulated spectra to validate assignments .

Q. How can computational chemistry tools aid in predicting the electronic properties of 1-(2,4-dinitrophenyl)imidazole derivatives?

Computational methods enable:

- Frontier Molecular Orbital (FMO) analysis: Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer behavior. For example, nitro groups lower LUMO energies, enhancing electrophilicity .

- Molecular dynamics (MD) simulations: Model solvation effects and conformational stability in biological environments .

- Docking studies: Predict binding affinities with biological targets (e.g., enzymes) by simulating interactions between the nitroaryl group and active sites .

Q. What are the challenges in determining the biological activity of 1-(2,4-dinitrophenyl)imidazole derivatives, and how can they be addressed?

Challenges include:

- Solubility limitations: Nitro groups confer hydrophobicity; use co-solvents (e.g., DMSO-water mixtures) or nanoformulations to improve bioavailability .

- Nonspecific binding: Optimize assay conditions (e.g., buffer pH, ionic strength) to reduce false positives in enzyme inhibition studies .

- Metabolic instability: Conduct in vitro microsomal assays to identify metabolic hotspots (e.g., nitro-reduction) and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.